molecular formula C6H10N2O3 B063909 4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)- CAS No. 168399-09-5

4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)-

Cat. No. B063909
M. Wt: 158.16 g/mol
InChI Key: FJANCGJMRIFZAV-BYPYZUCNSA-N
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Patent
US07932282B2

Procedure details

Methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate (1 g, 6.32 mmol) (prepared as described in step (iii) of Example 1, starting from (4S)-2-oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid) was dissolved in anhydrous tetrahydrofuran (10 ml), cooled to −10° C. under argon, and treated with methyl iodide (1.57 ml, 25.3 mmol). Sodium hydride (60% in oil, 0.24 g, 6.0 mmol) was then added in portions over a period of 15 minutes and the mixture was allowed to warm to room temperature and stirred for 18 hrs. The reaction mixture was then reduced in vacuo and the residue partitioned between ethyl acetate (40 ml) and brine (20 ml). The organic layer was separated, passed through a hydrophobic frit, and reduced in vacuo to give a yellow oil. This material was purified by automated flash silica gel column chromatography (Biotage SP4), eluting with 50% ethyl acetate in hexane (5 column volumes) and then with a gradient of 50-80% in hexane (15 column volumes), to give methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate (0.479 g) as a yellow oil which was used without further purification.
Name
Methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[NH:4][C:3]1=[O:11].[CH3:12]I.[H-].[Na+]>O1CCCC1>[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:12])[C:3]1=[O:11] |f:2.3|

Inputs

Step One
Name
Methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
1 g
Type
reactant
Smiles
CN1C(NC(C1)C(=O)OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (40 ml) and brine (20 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This material was purified by automated flash silica gel column chromatography (Biotage SP4)
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in hexane (5 column volumes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C(N(C(C1)C(=O)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.479 g
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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